molecular formula C21H32N2O2 B11654139 N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11654139
M. Wt: 344.5 g/mol
InChI Key: XLRZYHBICACEKI-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with cyclohexyl, ethoxy, and trimethyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the cyclohexyl, ethoxy, and trimethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline core or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives.

Scientific Research Applications

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide include other quinoline derivatives with different substituents, such as:

  • N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide
  • N-cyclohexyl-6-ethoxy-2,2,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. These properties make it particularly valuable for certain applications where other quinoline derivatives may not be as effective.

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C21H32N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h11-13,15-16H,5-10,14H2,1-4H3,(H,22,24)

InChI Key

XLRZYHBICACEKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)NC3CCCCC3

Origin of Product

United States

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